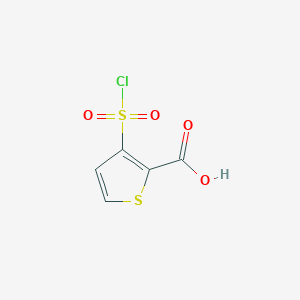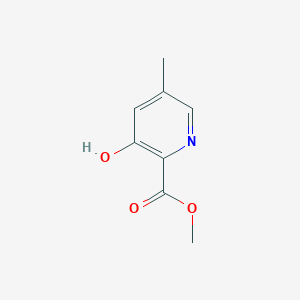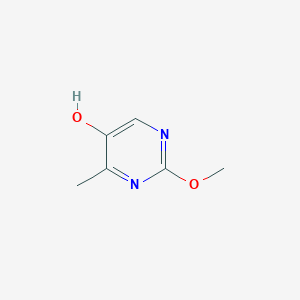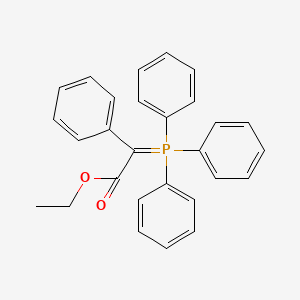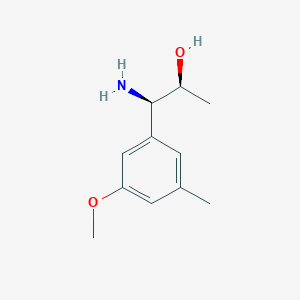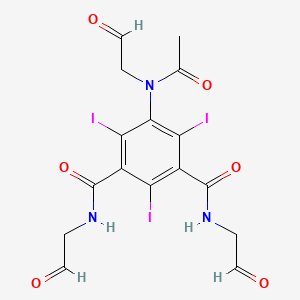![molecular formula C80H52Na4O40P8-8 B13029972 Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate](/img/structure/B13029972.png)
Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate is a complex organic compound with a unique structure that includes benzofuran and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate typically involves multiple steps. The process begins with the preparation of the benzofuran core, followed by the introduction of the hydroxyphenyl group. The final step involves the phosphorylation of the phenoxy group to form the desired compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding various biological processes.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its interactions with molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrasodium pyrophosphate: An inorganic compound used as a buffering agent and emulsifier.
Tetrakis(4-hydroxyphenyl)porphyrin: A compound with similar structural elements, used in photodynamic therapy and as a photosensitizer.
Uniqueness
Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate stands out due to its unique combination of benzofuran and phenyl groups, along with its phosphorylated phenoxy group. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique structure and properties make it a valuable tool for scientific research, industrial applications, and potential therapeutic uses. Ongoing research continues to uncover new possibilities for this fascinating compound.
Propriétés
Formule moléculaire |
C80H52Na4O40P8-8 |
|---|---|
Poids moléculaire |
1993.0 g/mol |
Nom IUPAC |
tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/4C20H16O10P2.4Na/c4*21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)28-20)14-7-11-16(12-8-14)29-32(26,27)30-31(23,24)25;;;;/h4*1-12,21H,(H,26,27)(H2,23,24,25);;;;/q;;;;4*+1/p-12 |
Clé InChI |
UJPFAIIJISATQA-UHFFFAOYSA-B |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13029894.png)
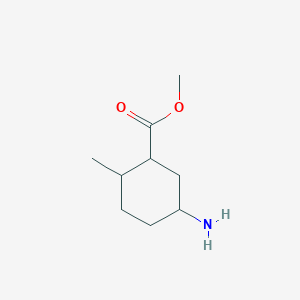
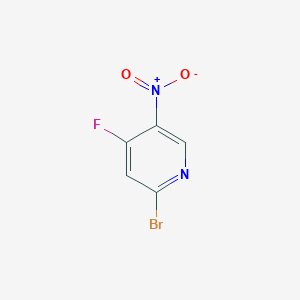
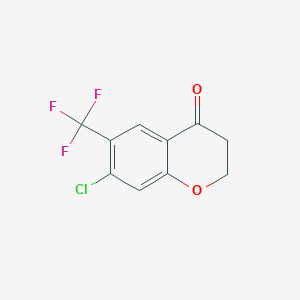
![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
